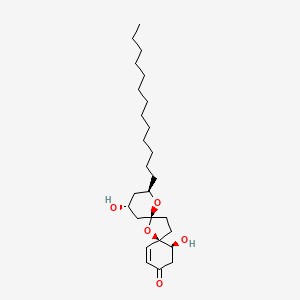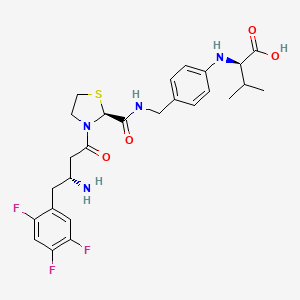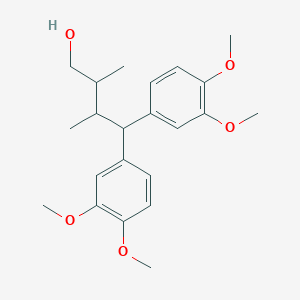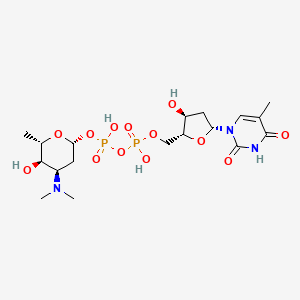
(1E,6Z)-gamma-humulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E,6Z)-gamma-humulene is a gamma-humulene.
Wissenschaftliche Forschungsanwendungen
1. Natural Compound Isolation and Analysis
- (1E,6Z)-gamma-humulene and its derivatives have been identified in the hydrocarbon extract of Betula pendula (Betulaceae) buds. These include various hydroxy and acetoxy derivatives of α-humulene, with detailed GC retention indices determined for all identified compounds (Vedernikov & Roshchin, 2011).
2. Chemical Structure and Reactivity
- The reaction of (6E,9E)-humulene 2,3-epoxide with m-CPBA led to the formation of known humulene 2,3;6,7-diepoxides, showcasing the compound's reactivity and potential in organic synthesis (Hayano & Mochizuki, 2003).
3. Biological Activity
- The bioactive fractions obtained from the extract of Asteriscus vogelii contain a new humulene derivative and known asteriscunolides, showing significant inhibition of plant cell cultures and certain human cancer cells (Rauter et al., 2001).
4. Catalytic Synthesis Applications
- Research on the one-pot catalytic synthesis of γ-valerolactone from C6-sugar sources using an acid catalyst in combination with a hydrogenation catalyst (Ru/C) involved the formation of humins, a by-product of the acid-catalyzed conversion of D-fructose (Heeres et al., 2009).
5. Cancer Research
- A study on Emilia sonchifolia (L.) DC, containing γ-humulene, found it significantly decreased cell viability of human colorectal cancer HT29 cells in a dose-dependent manner, suggesting potential for cancer treatment (Lan et al., 2011).
Eigenschaften
Produktname |
(1E,6Z)-gamma-humulene |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(1E,6Z)-1,8,8-trimethyl-5-methylidenecycloundeca-1,6-diene |
InChI |
InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h7,10,12H,2,5-6,8-9,11H2,1,3-4H3/b12-10-,13-7+ |
InChI-Schlüssel |
FNXUOGPQAOCFKU-GNEBIQABSA-N |
Isomerische SMILES |
C/C/1=C\CCC(=C)/C=C\C(CCC1)(C)C |
Kanonische SMILES |
CC1=CCCC(=C)C=CC(CCC1)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



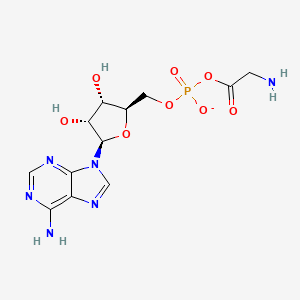
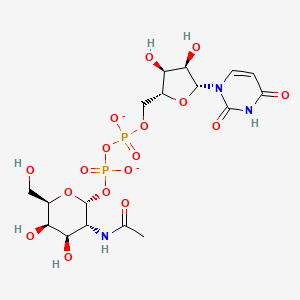
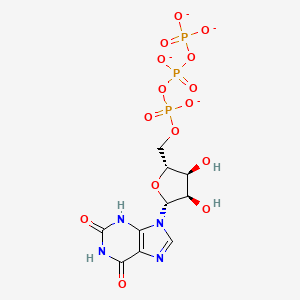
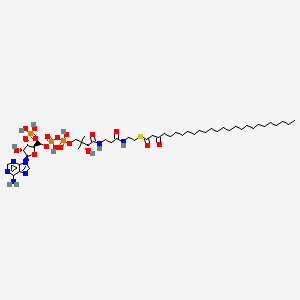

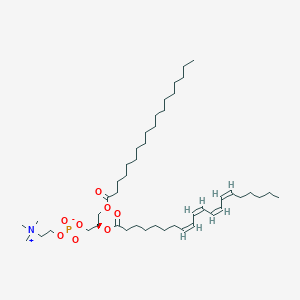
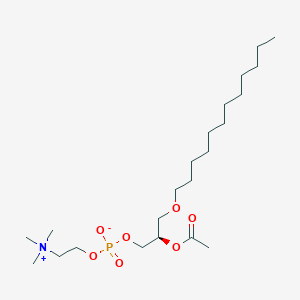
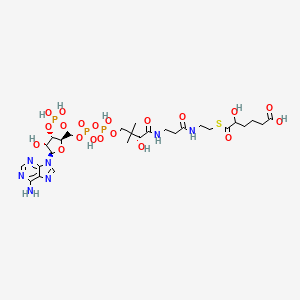
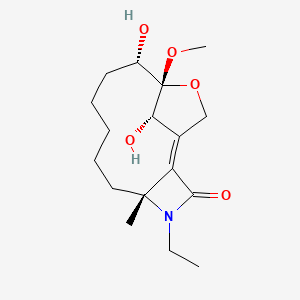
![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1261659.png)
